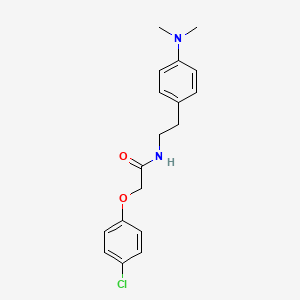

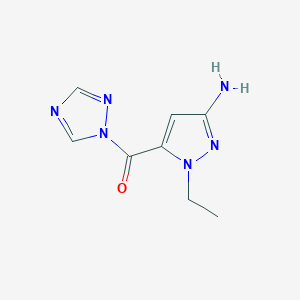

![molecular formula C19H17N3O7S2 B2644834 Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-05-9](/img/structure/B2644834.png)

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 2,3-dihydro-1,4-benzodioxine moiety . Benzodioxans are a group of isomeric chemical compounds with the molecular formula C8H8O2 . There are three isomers of benzodioxan, as the second atom of oxygen of the dioxane can be in a second, third or fourth position: 1,2-dioxane, 1,3-dioxane and 1,4-dioxane, which respectively give 1,2-benzodioxan, 1,3-benzodioxan and 1,4-benzodioxan .

Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxin, a component of your compound, is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of the 2,3-dihydro-1,4-benzodioxine moiety are as follows: it has a molecular weight of 136.150 g·mol−1 .Scientific Research Applications

Synthesis and Chemical Reactions

Novel Anti-Helicobacter pylori Agents

A study explored novel structures derived from benzothiazole as potent and selective anti-Helicobacter pylori agents. The research emphasized the synthesis of carbamates displaying significant activity against this pathogen, including strains resistant to conventional treatments, without affecting a broad range of commensal or pathogenic microorganisms (Carcanague et al., 2002).

Chemoselective Transesterification of β-Ketoesters

Another study demonstrated the use of ionic liquids as catalytic media for the chemoselective transesterification of acetoacetate with alcohols. This research showcases the compound's role in facilitating selective chemical reactions, maintaining catalytic activity upon reuse (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Sulfonic Acid Functionalized Imidazolium Salts for Synthesis

The catalytic efficiency of sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 for the synthesis of benzimidazoles underlines the utility of these compounds in organic synthesis, providing a green and efficient method for preparing valuable heterocyclic compounds (Khazaei et al., 2011).

Medicinal Chemistry Applications

Antitumor Benzothiazoles

Research into the metabolic formation and biological properties of benzothiazole derivatives highlights their potential in anticancer treatments. The study focuses on understanding the role of metabolic oxidation in the mode of action of benzothiazoles, suggesting their selective growth inhibitory properties against various cancer cell lines (Kashiyama et al., 1999).

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

A paper discussed the synthesis and ocular hypotensive activity of benzo[b]thiophene-2-sulfonamide derivatives, aimed at developing topically active inhibitors of ocular carbonic anhydrase for treating glaucoma. This study exemplifies the application of benzothiazole derivatives in designing new therapeutic agents (Graham et al., 1989).

properties

IUPAC Name |

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S2/c1-27-17(23)10-22-13-4-3-12(31(20,25)26)9-16(13)30-19(22)21-18(24)11-2-5-14-15(8-11)29-7-6-28-14/h2-5,8-9H,6-7,10H2,1H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLFVULXLXYQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

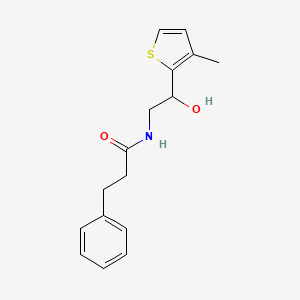

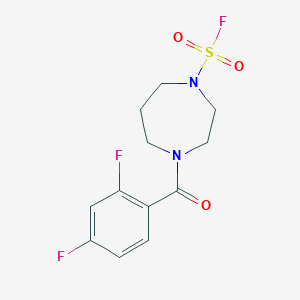

![2-Chloro-N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2644754.png)

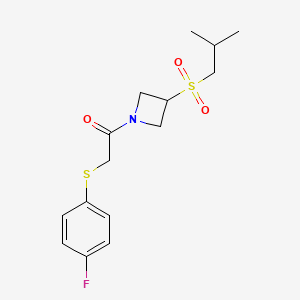

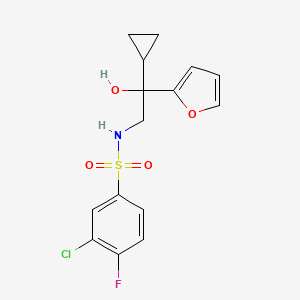

![2-(5-ethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2644761.png)

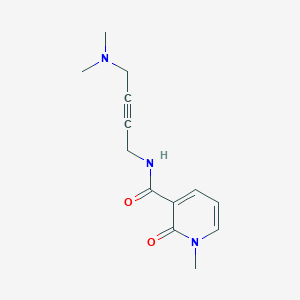

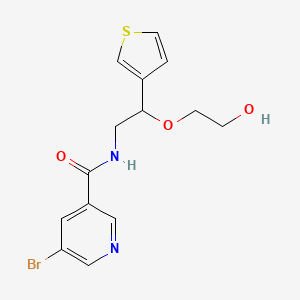

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)

![2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644766.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2644767.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644770.png)